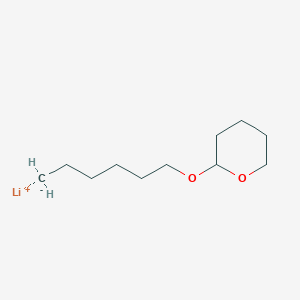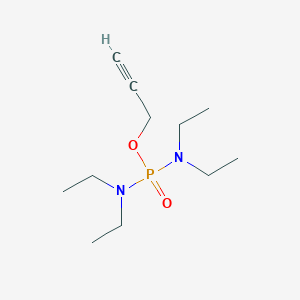
Prop-2-yn-1-yl N,N,N',N'-tetraethylphosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate is an organophosphorus compound characterized by the presence of a prop-2-yn-1-yl group attached to a phosphorodiamidate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate typically involves the reaction of prop-2-yn-1-ylamine with tetraethylphosphorodiamidic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Prop-2-yn-1-ylamine: This can be synthesized by the reaction of propargyl bromide with ammonia.
Reaction with Tetraethylphosphorodiamidic Chloride: The prop-2-yn-1-ylamine is then reacted with tetraethylphosphorodiamidic chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorodiamidate oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-yn-1-ylamine: A precursor in the synthesis of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate.
Tetraethylphosphorodiamidic Chloride: Another precursor used in the synthesis.
Other Organophosphorus Compounds: Compounds with similar structures and functional groups.
Uniqueness
Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate is unique due to its specific combination of a prop-2-yn-1-yl group with a phosphorodiamidate core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
56305-14-7 |
|---|---|
Formule moléculaire |
C11H23N2O2P |
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
N-[diethylamino(prop-2-ynoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C11H23N2O2P/c1-6-11-15-16(14,12(7-2)8-3)13(9-4)10-5/h1H,7-11H2,2-5H3 |
Clé InChI |
DEHSPEZTBSYMPL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=O)(N(CC)CC)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


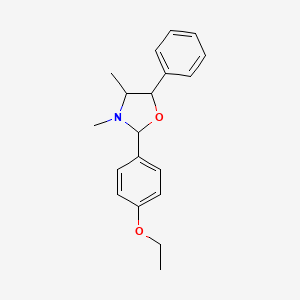
![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
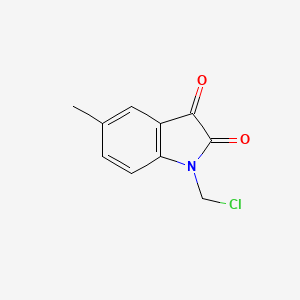
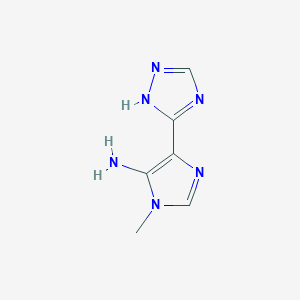
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
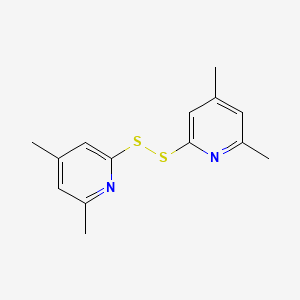
![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)

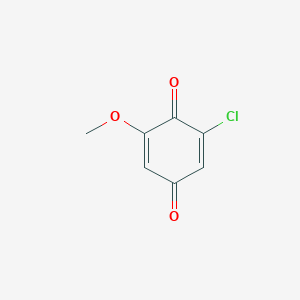

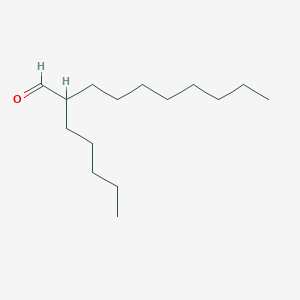
![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)
